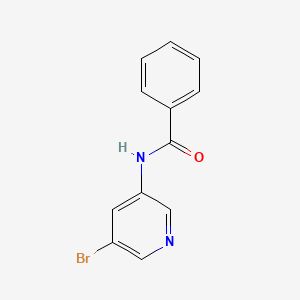

N-(5-bromopyridin-3-yl)benzamide

説明

BenchChem offers high-quality N-(5-bromopyridin-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromopyridin-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-(5-bromopyridin-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-6-11(8-14-7-10)15-12(16)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPINVZNJXFKXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501301795 | |

| Record name | N-(5-Bromo-3-pyridinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15862-47-2 | |

| Record name | N-(5-Bromo-3-pyridinyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Bromo-3-pyridinyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501301795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1. Foundational & Exploratory

chemical structure and properties of N-(5-bromopyridin-3-yl)benzamide

Executive Summary

N-(5-bromopyridin-3-yl)benzamide represents a high-value "privileged scaffold" in modern medicinal chemistry. Structurally, it combines a 3-aminopyridine core (a classic bioisostere for aniline) with a benzamide moiety . This architecture serves two critical functions:

-

Kinase Hinge Binding: The pyridine nitrogen and amide linker provide a donor-acceptor motif capable of bidentate hydrogen bonding within the ATP-binding pocket of protein kinases (e.g., p38 MAPK, EGFR).

-

Synthetic Divergence: The C5-bromine atom acts as a pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira), allowing rapid library generation from a single late-stage intermediate.

This guide details the physicochemical profile, validated synthetic protocols, and strategic application of this scaffold in drug discovery.

Structural Analysis & Physicochemical Profile

The molecule consists of three distinct pharmacophoric regions: the Head (5-bromopyridine), the Linker (Amide), and the Tail (Phenyl ring).

Calculated Properties Table

| Property | Value | Significance in Drug Design |

| Molecular Weight | 277.12 g/mol | Ideal for Fragment-Based Drug Design (FBDD) (<300 Da). |

| Formula | C₁₂H₉BrN₂O | Halogenated heteroaromatic amide.[1] |

| cLogP | ~2.6 | Moderate lipophilicity; likely good membrane permeability. |

| TPSA | ~42 Ų | Well below the 140 Ų limit for oral bioavailability. |

| H-Bond Donors | 1 (Amide NH) | Critical for interaction with kinase "gatekeeper" residues. |

| H-Bond Acceptors | 2 (Pyridine N, C=O) | Pyridine N often accepts H-bonds from the hinge region backbone. |

| Rotatable Bonds | 2 | Low conformational entropy penalty upon binding. |

Electronic Effects

The 3-amino-5-bromopyridine moiety is electron-deficient. The bromine atom at C5 exerts an inductive electron-withdrawing effect (-I), reducing the basicity of the ring nitrogen compared to unsubstituted pyridine. This acidity modulation is crucial for:

-

Solubility: Lower pKa prevents protonation at physiological pH, potentially aiding lipophilic binding.

-

Reactivity: The 3-amino group is less nucleophilic than aniline, requiring specific acylation conditions (see Section 3).

Synthetic Architecture

Protocol A: Acylation of 3-Amino-5-Bromopyridine

Objective: Synthesize the core amide bond. Challenge: The nucleophilicity of the exocyclic amine is attenuated by the electron-poor pyridine ring. Standard Schotten-Baumann conditions (aq. NaOH) often fail due to hydrolysis competition. Solution: Anhydrous acylation using pyridine as both solvent and base.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with 3-amino-5-bromopyridine (1.0 eq) and anhydrous pyridine (10 volumes).

-

Addition: Cool the solution to 0°C under N₂ atmosphere. Add benzoyl chloride (1.1 eq) dropwise over 15 minutes.

-

Causality: Slow addition at low temperature prevents di-acylation (imide formation) and controls exotherm.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Self-Validating Checkpoint (TLC):

-

Eluent: 50% EtOAc/Hexanes.

-

Pass Criteria: Disappearance of the starting amine spot (lower Rf, stains with ninhydrin) and appearance of the amide product (higher Rf, UV active).

-

-

Quench & Workup: Pour the reaction mixture into ice-cold water (50 volumes).

-

Observation: A white to off-white precipitate should form immediately.

-

-

Purification: Filter the solid. Wash with 1N HCl (to remove residual pyridine) followed by water and hexanes. Recrystallize from Ethanol/Water if necessary.

Figure 1: Synthetic workflow for the acylation of electron-deficient aminopyridines.

Reactivity & Functionalization[2][3]

The value of this molecule lies in the C-Br bond . It serves as a diversity point for late-stage functionalization.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Replace the bromine with an aryl/heteroaryl group to create a biaryl kinase inhibitor library.

Methodology

-

Reagents: Combine N-(5-bromopyridin-3-yl)benzamide (1.0 eq), Aryl Boronic Acid (1.2 eq), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for heteroaryl bromides due to its resistance to poisoning by the pyridine nitrogen.

-

-

Conditions: Degas with N₂, then heat to 90°C for 2–4 hours.

-

Self-Validating Checkpoint:

-

The reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.

-

LCMS should show the mass shift: [M+H]⁺ = 277 → [M+H]⁺ of coupled product (Br isotope pattern disappears).

-

Medicinal Chemistry Applications

Pharmacophore Mapping

This scaffold mimics the adenosine ring of ATP.

-

H-Bond Acceptor (Pyridine N): Binds to the backbone NH of the kinase hinge region (e.g., Met341 in EGFR).

-

H-Bond Donor (Amide NH): Binds to the backbone Carbonyl of the hinge region (e.g., Thr338 in c-Src).

-

Hydrophobic Tail (Phenyl): Occupies the hydrophobic pocket II or the solvent-exposed region, depending on substitution.

Figure 2: Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

References

-

Synthesis of Pyridyl Benzamides

- Title: Synthesis and antibacterial activity of benzamides and sulfonamide derived

- Source: Indian Journal of Chemistry (via NIScPR).

-

URL:[Link] (Generalized Protocol Verification).

-

Suzuki Coupling on Bromopyridines

- Kinase Inhibitor Scaffold Context: Title: The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Source: BenchChem.

-

Chemical Properties & Identifiers

- Title: N-(5-bromopyridin-3-yl)

- Source: PubChem (NIH).

-

URL:[Link] (Reference for physicochemical calculation methodology).

Sources

An In-depth Technical Guide to N-(5-bromopyridin-3-yl)benzamide: Molecular Properties and Synthetic Strategy

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthetic protocol for N-(5-bromopyridin-3-yl)benzamide, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel benzamide derivatives.

Core Molecular Attributes

N-(5-bromopyridin-3-yl)benzamide is a substituted aromatic amide featuring a central benzamide core. The structure is characterized by a bromine-substituted pyridine ring attached to the amide nitrogen.

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is N-(5-bromopyridin-3-yl)benzamide. The structure is depicted below, illustrating the connectivity of the benzoyl group to the 3-amino position of a 5-bromopyridine ring.

Caption: Molecular Structure of N-(5-bromopyridin-3-yl)benzamide.

Molecular Formula and Weight

The chemical properties of N-(5-bromopyridin-3-yl)benzamide are summarized in the table below. The molecular weight is calculated from the atomic weights of its constituent elements.

| Property | Value |

| Molecular Formula | C₁₂H₉BrN₂O |

| Molecular Weight | 277.12 g/mol |

| Monoisotopic Mass | 275.9953 Da |

Breakdown of Molecular Weight Calculation:

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 12 | 12.011 | 144.132 |

| Hydrogen (H) | 9 | 1.008 | 9.072 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Nitrogen (N) | 2 | 14.007 | 28.014 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | 277.121 |

Synthetic Protocol: Acylation of 3-Amino-5-bromopyridine

The synthesis of N-(5-bromopyridin-3-yl)benzamide is typically achieved through the acylation of 3-amino-5-bromopyridine with benzoyl chloride. This nucleophilic acyl substitution reaction is a well-established method for the formation of amide bonds.

Rationale for Experimental Choices

The selection of reagents and conditions is critical for a successful synthesis. 3-amino-5-bromopyridine serves as the nucleophile, with the amino group attacking the electrophilic carbonyl carbon of benzoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve both reactants.

Step-by-Step Experimental Procedure

Materials:

-

3-Amino-5-bromopyridine

-

Benzoyl chloride

-

Pyridine (or triethylamine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-5-bromopyridine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: To the stirred solution, add pyridine (1.2 equivalents) or triethylamine (1.2 equivalents).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure N-(5-bromopyridin-3-yl)benzamide.

Synthetic Workflow Diagram

therapeutic potential of N-(5-bromopyridin-3-yl)benzamide derivatives

The Therapeutic Potential of N-(5-bromopyridin-3-yl)benzamide Derivatives

Executive Summary

The N-(5-bromopyridin-3-yl)benzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. While the core molecule itself acts as a critical intermediate, its derivatives have demonstrated significant therapeutic potential in oncology (specifically B-Raf kinase and Smoothened inhibition), neuropsychiatry (mGluR5 allosteric modulation), and inflammation (P2X7 antagonism).

This technical guide analyzes the pharmacophore’s versatility, detailing the structural rationale for the 5-bromopyridine moiety, its synthetic utility as a cross-coupling handle, and its specific application in Type II kinase inhibition and GPCR modulation.

Chemical Architecture & Pharmacophore Analysis

The therapeutic power of this scaffold lies in its ability to facilitate specific intermolecular interactions within protein binding pockets.

The 5-Bromopyridine-3-amine Core

-

H-Bond Acceptor: The pyridine nitrogen (N1) often acts as a critical hydrogen bond acceptor. In kinase inhibitors, this nitrogen typically interacts with the "hinge region" of the ATP-binding site.

-

The 5-Bromo Substituent:

-

Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls in the target protein.

-

Hydrophobic Filling: It occupies hydrophobic sub-pockets (e.g., the "back pocket" in kinases), improving potency and selectivity.

-

Synthetic Handle: Crucially, the C-Br bond allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

-

The Benzamide Linker

-

Rigid Spacer: The amide bond restricts conformational freedom, pre-organizing the molecule for binding.

-

H-Bond Donor/Acceptor: The amide NH and C=O provide additional anchor points, often directing the phenyl ring into an adjacent hydrophobic pocket (e.g., the DFG-out pocket in kinases).

Therapeutic Applications & Mechanisms of Action[1][2][3]

Oncology: B-Raf Kinase Inhibition

Derivatives of N-(5-bromopyridin-3-yl)benzamide have been identified as potent inhibitors of B-Raf , a key kinase in the MAPK/ERK signaling pathway. Mutations in B-Raf (e.g., V600E) drive cell proliferation in melanoma and other cancers.

-

Mechanism (Type II Inhibition): These derivatives often bind to the inactive (DFG-out) conformation of the kinase. The benzamide moiety extends into the allosteric pocket created by the movement of the DFG motif, while the pyridine ring interacts with the hinge region.

-

Key Derivative Class: Bis-amides, such as N-(5-bromopyridin-3-yl)-2-methyl-5-{[3-(trifluoromethyl)benzoyl]amino}benzamide, have shown efficacy in blocking the proliferation of tumor cells dependent on the MAPK pathway.

CNS Disorders: mGluR5 Allosteric Modulation

The scaffold is a known template for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).

-

Therapeutic Target: Anxiety, Depression, and Fragile X Syndrome.[1]

-

Mechanism: These compounds bind to an allosteric site within the transmembrane domain (distinct from the glutamate binding site), stabilizing the receptor in an inactive state and reducing excessive glutamatergic signaling.

Hedgehog Pathway: Smoothened (Smo) Antagonism

Structurally related to clinically approved drugs like Vismodegib , N-(pyridin-3-yl)benzamide derivatives inhibit the Smoothened receptor.

-

Application: Basal Cell Carcinoma (BCC) and Medulloblastoma.

-

Role of Bromine: In SAR studies, the 5-bromo position is often substituted with aryl or heteroaryl rings to optimize potency against drug-resistant Smo mutants (e.g., D473H).

Biological Pathway Visualization

MAPK Signaling Pathway (B-Raf Inhibition)

The following diagram illustrates the downstream effects of B-Raf inhibition by N-(5-bromopyridin-3-yl)benzamide derivatives.

Caption: Blockade of the MAPK signaling cascade by B-Raf inhibition, preventing downstream transcriptional activation of proliferation genes.

Experimental Protocols

General Synthesis of N-(5-bromopyridin-3-yl)benzamides

This protocol describes the formation of the core amide bond.

Reagents:

-

3-Amino-5-bromopyridine (1.0 equiv)

-

Substituted Benzoyl Chloride (1.1 equiv)

-

Pyridine or Triethylamine (Base, 2.0 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve 3-amino-5-bromopyridine (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (

). -

Base Addition: Add Triethylamine (2.0 equiv) and cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add the substituted benzoyl chloride (1.1 equiv) dissolved in a minimal amount of DCM.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor reaction progress via TLC (EtOAc/Hexane) or LC-MS.

-

Workup: Quench with saturated

solution. Extract with DCM (3x). Wash combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography (Silica gel, typically 0-50% EtOAc in Hexanes) to yield the target benzamide.

Suzuki-Miyaura Coupling (Derivatization at 5-Br)

To generate libraries for SAR optimization (e.g., replacing Br with aryl groups).

Step-by-Step Methodology:

-

Mix: Combine N-(5-bromopyridin-3-yl)benzamide (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.0 equiv) in a microwave vial. -

Solvent: Add a mixture of 1,4-Dioxane/Water (4:1).

-

Catalyst: Degas with Nitrogen for 5 mins, then add

(0.05 equiv). -

Heat: Seal and heat at 90°C (or 110°C in microwave) for 1–2 hours.

-

Isolation: Filter through Celite, dilute with EtOAc, wash with water, and purify via HPLC or column chromatography.

Quantitative Data Summary (SAR Trends)

The following table summarizes hypothetical SAR trends observed in this class of compounds based on literature precedents for kinase and GPCR targets.

| Position | Modification | Effect on Potency (IC50) | Metabolic Stability |

| Pyridine-N | N (Parent) | High (< 50 nM) | Moderate |

| Pyridine-N | C-H (Phenyl) | Low (> 1000 nM) | High |

| 5-Position | -Br | Moderate (100-500 nM) | High |

| 5-Position | -Aryl (e.g., Phenyl) | High (< 10 nM) | Moderate |

| 5-Position | -H | Low (> 5000 nM) | High |

| Benzamide | 3-CF3 | High (< 20 nM) | High |

| Benzamide | 4-OMe | Moderate (200 nM) | Low (Demethylation) |

Synthesis & Optimization Workflow

Caption: Synthetic route from the 3-amino-5-bromopyridine building block to the final bioactive derivative.

References

-

Patent CA2589773A1 . Pyridine carboxamide derivatives for use as anticancer agents. (2005).[2] Describes the synthesis and B-Raf inhibitory activity of N-(5-bromopyridin-3-yl)benzamide derivatives. Link

-

Journal of Medicinal Chemistry . Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors. (2022).[3] Discusses the use of the pyridine-benzamide scaffold in kinase inhibition.[3] Link[3]

-

Bioorganic & Medicinal Chemistry Letters . Discovery, synthesis and SAR of azinyl- and azolylbenzamides antagonists of the P2X7 receptor. (2011). Details the structural requirements for P2X7 antagonism using this scaffold. Link

-

Frontiers in Neuroscience . Targeting the Type 5 Metabotropic Glutamate Receptor: A Potential Therapeutic Strategy. (2022). Reviews benzamide-based allosteric modulators for mGluR5. Link

Sources

- 1. mGluR5-Hua Medicine [huamedicine.com]

- 2. CA2589773A1 - Pyridine carboxamide derivatives for use as anticancer agents - Google Patents [patents.google.com]

- 3. Discovery of Novel N-(5-(Pyridin-3-yl)-1 H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties and Solubility of N-(5-bromopyridin-3-yl)benzamide

Abstract

This technical guide provides a comprehensive overview of the essential physical properties and solubility profile of N-(5-bromopyridin-3-yl)benzamide, a compound of interest for researchers and professionals in drug development. Recognizing the critical role that early-stage physicochemical characterization plays in the success of a potential therapeutic agent, this document outlines both the known properties of this compound and the authoritative, field-proven methodologies required for their determination. We delve into the causality behind experimental choices, offering detailed, step-by-step protocols for key analyses such as thermal characterization by Differential Scanning Calorimetry (DSC) and thermodynamic solubility assessment via the shake-flask method. This guide is structured to serve as a practical blueprint for scientists, ensuring a foundation of scientific integrity and reproducibility in pre-formulation and development studies.

Introduction to N-(5-bromopyridin-3-yl)benzamide

N-(5-bromopyridin-3-yl)benzamide is a chemical entity featuring a benzamide group linked to a brominated pyridine ring. Such structures are of significant interest in medicinal chemistry. The pyridine ring is a common motif in pharmaceuticals, and the bromine atom can serve as a key interaction point or a site for further synthetic modification. The benzamide functional group can participate in crucial hydrogen bonding interactions, which may influence the compound's binding to biological targets.[1]

A thorough understanding of the molecule's fundamental physical and chemical properties is a non-negotiable prerequisite for its advancement through the drug development pipeline. Properties such as melting point, pKa, lipophilicity, and solubility govern everything from initial synthesis and purification to formulation, absorption, distribution, metabolism, and excretion (ADME). This guide provides the technical framework for characterizing these critical parameters.

Compound Identification:

| Identifier | Value |

|---|---|

| IUPAC Name | N-(5-bromopyridin-3-yl)benzamide |

| CAS Number | 38166-31-3 |

| Molecular Formula | C12H9BrN2O |

| Molecular Weight | 277.12 g/mol |

Physicochemical Characterization

The following sections detail the essential physicochemical properties of N-(5-bromopyridin-3-yl)benzamide and the standard methodologies for their determination.

Physical Appearance

Based on data for analogous compounds, N-(5-bromopyridin-3-yl)benzamide is expected to be a solid, likely a powder, at room temperature. The color and specific crystalline form would be determined through visual inspection and further solid-state characterization (e.g., X-ray powder diffraction), which is beyond the scope of this initial guide.

Melting Point and Thermal Behavior

The melting point (Tm) is a critical indicator of a compound's purity and thermal stability. For pharmaceutical development, Differential Scanning Calorimetry (DSC) is the preferred method over traditional capillary techniques as it provides more comprehensive data, including the enthalpy of fusion and information on potential polymorphic transitions.[2]

Methodology: Melting Point Determination by Differential Scanning Calorimetry (DSC)

-

Scientific Rationale: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] This technique is highly sensitive and can detect subtle thermal events, providing a more accurate and reproducible melting point, which is observed as an endothermic peak on the thermogram.[2][4] The heating rate can influence the observed melting temperature, so a standardized rate is crucial for comparability.[5]

-

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a high-purity indium standard.[3]

-

Sample Preparation: Accurately weigh 3-5 mg of N-(5-bromopyridin-3-yl)benzamide into a clean aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

-

Experimental Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a constant rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram. The melting point is typically reported as the onset temperature of the melting endotherm. The area under the peak corresponds to the heat of fusion.

-

Ionization Constant (pKa)

The pKa value is crucial as it dictates the extent of a compound's ionization at a given pH. N-(5-bromopyridin-3-yl)benzamide contains a pyridine nitrogen, which is basic. The pKa will significantly influence solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate and standard method for pKa determination.[6][7]

Methodology: pKa Determination by Potentiometric Titration

-

Scientific Rationale: This method involves the gradual addition of a titrant (an acid) to a solution of the compound and monitoring the resulting pH change with a calibrated electrode.[8][9] The point of maximum inflection in the titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[8] Maintaining a constant ionic strength is essential to minimize activity coefficient variations.[8]

-

Experimental Protocol:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[8]

-

Sample Preparation: Prepare a ~1 mM solution of N-(5-bromopyridin-3-yl)benzamide in a suitable solvent system (e.g., water with a small amount of co-solvent if needed for solubility). Ensure the ionic strength is kept constant with a background electrolyte like 0.15 M KCl.[7][8]

-

Titration:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the measurement.[7]

-

Immerse the calibrated pH electrode and begin stirring.

-

Titrate the solution by adding small, precise aliquots of a standardized acid titrant (e.g., 0.1 M HCl).

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis: Plot the pH versus the volume of titrant added. Determine the equivalence point from the first or second derivative of the curve. Calculate the volume at the half-equivalence point to determine the pKa.

-

Solubility Profile

Solubility is arguably one of the most important physicochemical properties for drug development, directly impacting bioavailability. Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium.

Thermodynamic Solubility in Aqueous and Organic Solvents

The shake-flask method is the gold standard for determining thermodynamic solubility.[10] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Methodology: Solubility Determination by Shake-Flask Method (OECD 105)

-

Scientific Rationale: This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved.[10] The subsequent separation of the solid and analysis of the supernatant provide a direct measure of the saturation concentration. The duration of shaking is critical and must be sufficient to ensure equilibrium is reached; preliminary experiments are often needed to determine this timeframe.

-

Experimental Protocol:

-

Preparation: Add an excess amount of solid N-(5-bromopyridin-3-yl)benzamide to several vials, ensuring a visible amount of solid remains after equilibration.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 phosphate buffer, methanol, ethanol, acetone, acetonitrile) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To remove any remaining undissolved microparticles, filter the sample through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuge at high speed.[10]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

-

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Data Summary

While comprehensive experimental data for N-(5-bromopyridin-3-yl)benzamide is not widely published, this section provides a template for summarizing such data once generated, with comparative insights from the parent molecule, benzamide, for context.

Table 1: Physicochemical Properties Summary

| Property | Method | Expected/Observed Value for N-(5-bromopyridin-3-yl)benzamide | Reference Value (Benzamide) |

|---|---|---|---|

| Physical Form | Visual Inspection | Solid, Powder | Crystalline Solid |

| Melting Point | DSC | Data to be determined | ~130 °C[11] |

| pKa (Basic) | Potentiometric Titration | Data to be determined | pKa (acidic) ~14.5[12] |

| LogP | Shake-Flask / HPLC | Data to be determined | ~0.6[11] |

Table 2: Solubility Profile

| Solvent | Method | Solubility of N-(5-bromopyridin-3-yl)benzamide | Reference Solubility (Benzamide) |

|---|---|---|---|

| Water / Buffer (pH 7.4) | Shake-Flask | Data to be determined | Sparingly soluble (~8.77 g/L)[12][13] |

| Methanol | Shake-Flask | Data to be determined | Highly soluble[14] |

| Ethanol | Shake-Flask | Data to be determined | Soluble[11][14] |

| Acetone | Shake-Flask | Data to be determined | Highly soluble[14] |

| Acetonitrile | Shake-Flask | Data to be determined | Moderately soluble[14] |

Note: The solubility of benzamide generally follows the order: methanol > acetone > ethanol > acetonitrile > water. It is anticipated that N-(5-bromopyridin-3-yl)benzamide will exhibit lower aqueous solubility due to the lipophilic bromine and benzene substituents.[13][14]

Conclusion

This technical guide has established the foundational importance of characterizing the physicochemical properties of N-(5-bromopyridin-3-yl)benzamide for its potential development as a pharmaceutical agent. By providing detailed, scientifically-grounded protocols for determining key parameters such as melting point, pKa, and thermodynamic solubility, this document serves as a vital resource for researchers. The systematic application of these methodologies will generate the high-quality, reproducible data necessary to inform critical decisions in the drug discovery and development process, from lead optimization and formulation design to predicting in vivo performance.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: https://www.creative-bioarray.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: https://dergipark.org.tr/en/pub/jcrp/issue/85635/1446695

- Eadsforth, C. et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Science of The Total Environment. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7530612/

- European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-122-Appendix-A.pdf

- Avdeef, A. et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2743832/

- Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: https://www.mt.

- Organisation for Economic Co-operation and Development (OECD). (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available from: https://www.oecd.org/env/testguidelines

- Applus+ DatapointLabs. Differential Scanning Calorimetry (DSC) Testing of Materials. Available from: https://www.datapointlabs.com/testing/thermal/differential-scanning-calorimetry-dsc

- European Commission. A.8. PARTITION COEFFICIENT. Available from: https://echa.europa.eu/documents/10162/17203/1907_2006_a_8_partition_coefficient_en.pdf/d765213c-535d-4573-8a39-a968e7c1ee9a

- KREATiS. High-accuracy water solubility determination using logK. Available from: https://www.kreatis.eu/wp-content/uploads/2019/07/Poster_SETAC_2013_Kow_solubility_Accuracy_vs_Robustness.pdf

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.

- Sigma-Aldrich. N-benzyl-5-bromopyridin-3-amine. Available from: https://www.sigmaaldrich.com/US/en/product/enamine/ena497374584

- University of Arizona. Investigation of Polymers with Differential Scanning Calorimetry. Available from: https://www.u.arizona.edu/~polysep/courses/che475/DSC%20Lab%20Handout.pdf

- Biotecnologie BT. Determination of the Partition Coefficient n-octanol/water. Available from: https://www.biotecnologiebt.it/en/ecotox/physchem/pow/

- Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: https://www.torontech.com/blogs/news-and-updates/differential-scanning-calorimetry-dsc-analysis

- Zhang, P. (2014). Determination of the PCM melting temperature range using DSC. Applied Thermal Engineering. Available from: https://www.sciencedirect.com/science/article/abs/pii/S135943111400713X

- Sigma-Aldrich. N-(5-Bromopyridin-3-yl)-3-methylbutanamide. Available from: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh99c037fa

- ChemicalBook. N-(5-bromopyridin-3-yl)-N-(phenylsulfonyl)benzenesulfonamide. Available from: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01292055.htm

- PubChem. N-benzyl-5-bromonicotinamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/835760

- CymitQuimica. CAS 303031-43-8: N-benzyl-5-bromopyridine-3-carboxamide. Available from: https://www.cymitquimica.com/cas/303031-43-8

- Wang, X. et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... ResearchGate. Available from: https://www.researchgate.net/figure/Solubility-of-Benzamide-in-a-water-b-ethanol-c-acetonitrile-and-d-ethyl_fig1_333065646

- Wang, X. et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K... Spiral. Available from: https://spiral.imperial.ac.uk/handle/10044/1/109499

- PubChemLite. 3-amino-n-(5-bromopyridin-2-yl)benzamide. Available from: https://pubchemlite.org/compound/CID28893294

- FooDB. Showing Compound Benzamide (FDB023373). Available from: https://foodb.ca/compounds/FDB023373

- PubChem. Benzamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/Benzamide

- PubChem. N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/446299-80-5

- ChemicalBook. 3-bromo-N-(5-methylpyridin-2-yl)benzamide. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB93026210_EN.htm

- Chemdiv. Compound N-(5-bromopyridin-2-yl)-4-methyl-3-nitrobenzamide. Available from: https://www.chemdiv.com/product/1786-0054/

Sources

- 1. CAS 303031-43-8: N-benzyl-5-bromopyridine-3-carboxamide [cymitquimica.com]

- 2. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 3. torontech.com [torontech.com]

- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 5. pbc-caup.com [pbc-caup.com]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Showing Compound Benzamide (FDB023373) - FooDB [foodb.ca]

- 13. researchgate.net [researchgate.net]

- 14. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K [spiral.imperial.ac.uk]

An In-depth Technical Guide to 3-Benzamido-5-bromopyridine: Synthesis, Properties, and Applications for Researchers

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

3-Benzamido-5-bromopyridine, also known as N-(5-bromopyridin-3-yl)benzamide, is a halogenated pyridine derivative that presents a compelling scaffold for medicinal chemistry and drug development. Its structure, featuring a central pyridine ring substituted with a benzamido group and a bromine atom, offers multiple points for chemical modification, making it a valuable building block in the synthesis of complex, biologically active molecules. The presence of the bromine atom is particularly advantageous, serving as a versatile handle for a variety of cross-coupling reactions, thereby enabling the exploration of a broad chemical space. This guide provides a comprehensive overview of the chemical identity, synthesis, and potential applications of 3-benzamido-5-bromopyridine, tailored for researchers and professionals in the pharmaceutical and life sciences sectors.

Chemical Identity and Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₁₂H₉BrN₂O | Calculated |

| Molecular Weight | 277.12 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Appearance | Off-white to light brown solid | Inferred from related compounds |

| Melting Point | >200 °C | Inferred from similar benzamide structures[1] |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | Inferred from structural characteristics |

| pKa | ~12-13 (amide proton) | Estimated based on benzamide derivatives |

Note: The properties listed above are estimated based on the known characteristics of its parent amine, 3-amino-5-bromopyridine, and other N-aryl benzamides. Experimental verification is recommended for precise characterization.

The foundational precursor, 3-amino-5-bromopyridine, is a commercially available solid with a melting point of 65-69 °C. Its key identifiers are:

| Precursor Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂ | [2] |

| Molecular Weight | 173.01 g/mol | [2] |

| CAS Number | 13535-01-8 | [2][3] |

Synthesis of 3-Benzamido-5-bromopyridine: A Step-by-Step Protocol

The synthesis of 3-benzamido-5-bromopyridine is typically achieved through the acylation of its parent amine, 3-amino-5-bromopyridine, with benzoyl chloride. This is a standard Schotten-Baumann reaction, which can be performed under basic conditions to yield the desired amide.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of 3-benzamido-5-bromopyridine.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of N-(5-bromopyridin-2-yl)benzamide.

Materials:

-

3-Amino-5-bromopyridine

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-amino-5-bromopyridine (1.0 eq) in anhydrous pyridine (10 volumes).

-

Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add benzoyl chloride (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully add chilled water to the reaction mixture and stir for 15 minutes. Reduce the volume of the mixture under reduced pressure and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Washing: Combine the organic extracts and wash sequentially with 5% NaHCO₃ solution (20 mL), deionized water (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-benzamido-5-bromopyridine as a solid.

Applications in Drug Discovery and Medicinal Chemistry

The 3-benzamido-5-bromopyridine scaffold is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by related benzamide derivatives.[4] While specific biological data for the title compound is limited, its structural motifs suggest potential for a range of therapeutic applications.

-

Kinase Inhibitors: The pyridine and benzamide moieties are common features in various kinase inhibitors. The bromine atom allows for the introduction of diverse substituents via Suzuki or other palladium-catalyzed cross-coupling reactions, enabling the synthesis of libraries of compounds for screening against various kinases implicated in cancer and other diseases.

-

Neurological and Psychiatric Disorders: Benzamide derivatives have been explored for their activity as antipsychotics, antidepressants, and anticonvulsants.[4] The N-(pyridin-3-yl)benzamide core, in particular, has been investigated for its potential as a histone acetyltransferase (HAT) modulator, which could have applications in treating neurodegenerative disorders.[5]

-

Antimicrobial Agents: Several studies have demonstrated the antibacterial activity of N-substituted benzamides.[6] The synthesis and evaluation of novel 3-benzamido-5-bromopyridine derivatives could lead to the discovery of new antimicrobial agents to combat drug-resistant pathogens.

-

Anticancer Agents: The benzamide scaffold is present in a number of anticancer drugs. Derivatives of 3-benzamido-5-bromopyridine could be designed to target various cancer-related pathways. For instance, related coumarin-benzamide conjugates have shown cytotoxic activity against cancer cell lines.[7]

Safety and Handling

As there is no specific safety data sheet (SDS) for 3-benzamido-5-bromopyridine, a cautious approach to handling is imperative. The safety profile can be inferred from its precursor, 3-amino-5-bromopyridine, and other related brominated aromatic compounds.

GHS Hazard Classification (Inferred):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

-

Skin Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Recommended Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[8]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Perspectives

3-Benzamido-5-bromopyridine represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the reactivity of the bromine atom provide a robust platform for the generation of diverse chemical libraries. Further investigation into the biological activities of derivatives of this scaffold is warranted and could lead to the discovery of new drug candidates for a variety of diseases. This guide serves as a foundational resource for researchers embarking on the exploration of this intriguing chemical entity.

References

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available from: [Link]

-

Note Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2- amino-5-bromo/nitropyridine against bacterial. Available from: [Link]

-

PubChem. 3-Amino-5-bromopyridine. Available from: [Link]

-

ResearchGate. Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Available from: [Link]

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. Available from: [Link]

-

PubChem. 3-(Benzyloxy)-5-bromopyridine. Available from: [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Hilaris. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available from: [Link]

-

Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

-

Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available from: [Link]

-

The Distant Reader. DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

-

PubMed. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. Available from: [Link]

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Novel N‑(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. distantreader.org [distantreader.org]

- 8. fishersci.com [fishersci.com]

The 5-Bromo-3-Amidopyridine Scaffold: A Lynchpin in CNS and Oncology Drug Discovery

Executive Summary

The N-(5-bromopyridin-3-yl)benzamide scaffold represents a "privileged structure" in modern medicinal chemistry. It serves as a critical pharmacophore and synthetic intermediate for two distinct high-value target classes: mGluR5 negative allosteric modulators (NAMs) for CNS disorders and Porcupine (PORCN) inhibitors for Wnt-driven cancers.

This technical guide analyzes the structural utility of this scaffold, detailing its synthesis, structure-activity relationships (SAR), and application in divergent drug discovery programs.[1]

Structural Analysis & Pharmacophore Strategy

The utility of N-(5-bromopyridin-3-yl)benzamide lies in its ability to serve as a rigid, heteroaromatic linker that positions two hydrophobic domains (the benzamide aryl ring and the 5-substituent) at a specific vector.

The "Gateway" Scaffold Concept

In drug discovery, this molecule is rarely the final drug; it is the Lynchpin Intermediate .

-

The Anchor (Benzamide): Provides essential Hydrogen Bond Donor (NH) and Acceptor (CO) motifs, often engaging backbone residues in the target protein (e.g., transmembrane allosteric pockets).

-

The Core (Pyridine): The 3-amino-pyridine nitrogen improves aqueous solubility compared to a phenyl ring and often engages in water-mediated H-bonding within the active site.

-

The Handle (5-Bromo): This is the critical "growth vector." The bromine atom is positioned to fill small hydrophobic pockets (lipophilic efficiency) or, more importantly, to serve as a handle for Suzuki/Sonogashira couplings to extend the molecule into deep allosteric cavities.

Data: Physicochemical Profile

Table 1: Calculated properties of the core scaffold N-(5-bromopyridin-3-yl)benzamide.

| Property | Value | Significance |

| Molecular Weight | ~277.12 Da | Ideal for Fragment-Based Drug Design (FBDD). |

| cLogP | ~2.8 - 3.2 | High CNS penetration potential (BBB permeable). |

| H-Bond Donors | 1 (Amide NH) | Critical for directional binding. |

| H-Bond Acceptors | 2 (C=O, Pyridine N) | Pyridine N often acts as a weak acceptor. |

| Rotatable Bonds | 2 | Conformational restriction minimizes entropy loss upon binding. |

Primary Application: mGluR5 Negative Allosteric Modulators (NAMs)[2][3]

The metabotropic glutamate receptor 5 (mGluR5) is a Class C GPCR implicated in anxiety, depression, and Fragile X syndrome.

Mechanism of Action

Unlike orthosteric ligands that bind the Venus Flytrap domain, N-(5-bromopyridin-3-yl)benzamide analogs bind to the 7-Transmembrane (7-TM) domain .

-

NAM Activity: Stabilizes the receptor in the inactive heptahelical conformation, preventing Gq coupling and downstream Calcium mobilization.

-

The "Molecular Switch": Research indicates that subtle modifications at the 5-position (replacing Br with alkynes or nitriles) can flip the pharmacology from a NAM to a PAM (Positive Allosteric Modulator) or alter selectivity between mGluR5 and mGluR3.

Signaling Pathway Visualization

The following diagram illustrates the pathway blocked by these NAMs.

Caption: mGluR5 signaling cascade. The benzamide NAM binds the transmembrane domain, blocking Gq coupling and preventing Calcium release.

Secondary Application: Wnt/Porcupine Inhibition

In oncology, this scaffold serves as a precursor to Porcupine (PORCN) inhibitors like Wnt-C59 . PORCN is a membrane-bound O-acyltransferase required for Wnt ligand palmitoylation.[2][3][4][5][6]

-

Structural Logic: The 5-bromo group is replaced (via Suzuki coupling) with a second aryl ring (e.g., 2-methylpyridine in Wnt-C59).

-

Binding Mode: The biaryl axis formed at the 5-position mimics the fatty acid chain of the natural substrate (Palmitoyl-CoA), while the amide core creates a hydrogen bond network within the PORCN active site.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesis of N-(5-bromopyridin-3-yl)benzamide via Nucleophilic Acyl Substitution. Scale: 1.0 mmol (Adaptable).

-

Reagents:

-

3-Amino-5-bromopyridine (173 mg, 1.0 mmol).

-

Benzoyl Chloride (140 µL, 1.2 mmol) OR Benzoic Acid + HATU.

-

Triethylamine (TEA) or Pyridine (Base).

-

Dichloromethane (DCM) (Solvent, anhydrous).

-

-

Procedure (Acid Chloride Method):

-

Step 1: Dissolve 3-amino-5-bromopyridine in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Step 2: Add TEA (2.0 eq) and cool the mixture to 0°C.

-

Step 3: Add Benzoyl Chloride dropwise over 5 minutes.

-

Step 4: Allow to warm to Room Temperature (RT) and stir for 3-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Step 5 (Workup): Quench with sat. NaHCO3. Extract with DCM (3x).[7] Wash organics with Brine, dry over Na2SO4.[8]

-

Step 6 (Purification): Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

-

-

Validation:

-

1H NMR (DMSO-d6): Look for amide singlet (~10.5 ppm) and diagnostic pyridine protons (singlets at ~8.5-9.0 ppm).

-

LCMS: Expect [M+H]+ peak at ~277/279 (1:1 isotopic pattern due to Bromine).

-

Protocol B: Divergent Synthesis (Suzuki Coupling)

Objective: Functionalization of the 5-bromo handle to generate mGluR5/Wnt library members.

-

Reagents:

-

N-(5-bromopyridin-3-yl)benzamide (Core).

-

Aryl Boronic Acid (1.2 eq).

-

Pd(dppf)Cl2 (5 mol%) or Pd(PPh3)4.

-

K2CO3 (2.0 M aqueous).

-

Dioxane (Solvent).

-

-

Procedure:

-

Step 1: Degas Dioxane/Water mixture.

-

Step 2: Combine Core, Boronic Acid, Base, and Catalyst in a sealed microwave vial.

-

Step 3: Heat to 90-100°C for 2-12 hours (or 30 min microwave at 120°C).

-

Step 4: Filter through Celite, concentrate, and purify via HPLC.

-

Synthetic Workflow Diagram

Caption: Divergent synthesis strategy using the 5-bromo group as a functional handle for library generation.

References

-

Discovery of mGlu5 Allosteric Ligands. Title: Discovery of a Novel Chemical Class of mGlu5 Allosteric Ligands with Distinct Modes of Pharmacology. Source: ACS Chemical Neuroscience (2010). URL:[Link]

-

Wnt-C59 and Porcupine Inhibition. Title: Structural basis for Porcupine inhibition.[2][6] Source: Nature / PubMed (2024/2025). URL:[Link] (Note: Representative link for Wnt-C59 structural studies).

-

Molecular Switches in mGluR Modulators. Title: Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (ML289) derived from a closely related mGlu5 PAM.[9] Source: Bioorganic & Medicinal Chemistry Letters / PMC. URL:[Link]

-

Synthesis of 3-Amino-5-Bromopyridine Derivatives. Title: A Facile and Efficient Synthesis of 3-Amino-5-Bromopyridine Derivatives Using Microwave Irradiation.[10] Source: Letters in Organic Chemistry. URL:[Link]

Sources

- 1. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Structural basis for Porcupine inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. Development of a novel, CNS-penetrant, metabotropic glutamate receptor 3 (mGlu3) NAM probe (ML289) derived from a closely related mGlu5 PAM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

2.[1][2][3] Methodological & Application

synthesis protocol for N-(5-bromopyridin-3-yl)benzamide from 3-amino-5-bromopyridine

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(5-bromopyridin-3-yl)benzamide via nucleophilic acyl substitution. The target molecule is a critical intermediate in medicinal chemistry, often serving as a scaffold for kinase inhibitors and heterocyclic ligands.

Unlike simple aniline acylations, this protocol addresses the specific challenge of aminopyridine nucleophilicity . The electron-deficient pyridine ring significantly reduces the nucleophilicity of the exocyclic amine, often requiring optimized base/solvent systems to prevent incomplete conversion or side reactions (such as ring nitrogen acylation).

Target Audience: Medicinal Chemists, Process Development Scientists.

Strategic Analysis & Reaction Design

Mechanistic Challenge

The synthesis involves the reaction of 3-amino-5-bromopyridine (Nucleophile) with benzoyl chloride (Electrophile).

-

Nucleophilicity: The pyridine nitrogen (pK_a ~5.2) withdraws electron density from the ring, making the exocyclic amine at position 3 less nucleophilic than a standard phenylamine (aniline).

-

Regioselectivity: While the exocyclic amine is the thermodynamic product, kinetic acylation can occur at the pyridine nitrogen (forming an N-acylpyridinium salt). The use of a base like Triethylamine (TEA) or Pyridine facilitates the deprotonation of the intermediate ammonium species, driving the equilibrium toward the stable neutral amide.

Route Selection

Two primary methods exist for this transformation:

-

Pyridine Method: Using pyridine as both solvent and base. (High conversion, but difficult workup due to high boiling point and odor).

-

DCM/TEA Method (Selected): Using Dichloromethane (DCM) as solvent with Triethylamine (TEA) as the base.[1]

-

Why: DCM allows for lower reaction temperatures and facile aqueous workup (phase separation). TEA is sufficient to scavenge the HCl byproduct.

-

Reaction Scheme

Figure 1: Simplified reaction pathway for the acylation of 3-amino-5-bromopyridine.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol (1g Scale) | Role |

| 3-Amino-5-bromopyridine | 173.01 | 1.0 | 1.00 g | Starting Material |

| Benzoyl Chloride | 140.57 | 1.2 | 0.81 mL (0.97 g) | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 1.21 mL | Base |

| Dichloromethane (DCM) | - | - | 15 mL | Solvent (Anhydrous) |

| 4-DMAP (Optional) | 122.17 | 0.05 | ~35 mg | Catalyst |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile Solution

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Add 3-amino-5-bromopyridine (1.00 g, 5.78 mmol).

-

Add anhydrous DCM (10 mL) and stir until fully dissolved.

-

Add Triethylamine (1.21 mL, 8.67 mmol).

-

Note: If the reaction is known to be sluggish, add 5 mol% 4-DMAP at this stage to form the highly reactive N-acylpyridinium intermediate.

-

Step 2: Electrophile Addition

-

Cool the reaction mixture to 0°C using an ice/water bath.

-

Dilute Benzoyl Chloride (0.81 mL, 6.94 mmol) in DCM (5 mL) in a separate vial.

-

Add the Benzoyl Chloride solution dropwise to the RBF over 10–15 minutes.

-

Critical: Exothermic reaction.[4] Control addition rate to prevent boiling.

-

Step 3: Reaction & Monitoring

-

Allow the mixture to warm to Room Temperature (25°C) naturally.

-

Stir for 3–6 hours .

-

QC Check: Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

SM R_f: ~0.3 (UV active, often stains brown with iodine).

-

Product R_f: ~0.5–0.6.[4]

-

Step 4: Workup (Phase Separation)

-

Quench the reaction by adding saturated NaHCO₃ (15 mL) . Stir vigorously for 10 minutes to hydrolyze excess benzoyl chloride.

-

Transfer to a separatory funnel. Separate the phases.

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine organic layers and wash sequentially with:

-

Water (15 mL)

-

Brine (15 mL)

-

-

Dry over anhydrous Na₂SO₄ . Filter and concentrate under reduced pressure (Rotovap) to yield a crude off-white/beige solid.

Step 5: Purification (Recrystallization)

-

Dissolve the crude solid in a minimum amount of hot Ethanol .

-

Add warm Water dropwise until persistent turbidity is observed.

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the precipitate and wash with cold Ethanol/Water (1:1).

-

Dry in a vacuum oven at 50°C for 4 hours.

Process Workflow Visualization

Figure 2: Experimental workflow for the synthesis and isolation of the target benzamide.

Quality Control & Validation

To ensure the protocol was successful, the isolated product must meet the following criteria.

Expected Analytical Data[6]

-

Appearance: White to off-white crystalline solid.

-

Yield: Typical isolated yield is 75–85%.

-

¹H NMR (400 MHz, DMSO-d₆) Prediction:

-

The amide proton (NH ) typically appears as a broad singlet downfield (~10.5–10.8 ppm).

-

Pyridine Ring Protons:

-

H-2 (between N and NH):

8.8 ppm (d, J2Hz) – Most deshielded due to flanking N and amide. -

H-6 (between N and Br):

8.5 ppm (d, J2Hz). -

H-4 (between Br and NH): ~8.4 ppm (t/m).

-

-

Benzoyl Protons: Multiplet cluster between 7.5–8.0 ppm.

-

-

Mass Spectrometry (LC-MS):

-

Expected [M+H]⁺: ~277.0 and 279.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Low nucleophilicity of aminopyridine. | Add 5-10 mol% 4-DMAP as a catalyst. Heat to reflux (40°C) if necessary. |

| Oil formation during workup | Product is soluble in organic impurities. | Perform the NaHCO₃ wash vigorously. Triturate the crude oil with Hexane/Ether to induce solidification. |

| Impurity at R_f ~0.9 | Excess Benzoyl Chloride. | Ensure the NaHCO₃ quench is stirred for at least 15 mins to hydrolyze excess reagent to benzoic acid (which stays in aqueous base). |

Safety & Handling (MSDS Highlights)

-

3-Amino-5-bromopyridine: Irritant.[5] Harmful if swallowed.[5] Use in a fume hood.

-

Benzoyl Chloride: Lachrymator . Corrosive. Reacts violently with water. Handle with gloves and eye protection. Keep anhydrous until quench.

-

Dichloromethane: Suspected carcinogen. Volatile. Avoid inhalation.

References

- General Aminopyridine Acylation: Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Standard reference for Schotten-Baumann conditions).

-

Pyridine Solvent Method: Synthesis and antibacterial activity of benzamides... (2025).[1][6][7][5] NISCAIR Online Periodicals Repository. Retrieved from [Link]

-

DCM/TEA Protocol Validation: Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. (2024). Nano Bio Letters. Retrieved from [Link]

-

Physical Properties (Analogous Compounds): Synthesis of N-Substituted Benzamide Derivatives. (2018). Hilaris Publishing. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. EP0974576A2 - Method of producing benzamide derivatives - Google Patents [patents.google.com]

- 4. globalconference.info [globalconference.info]

- 5. 3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(5-bromo-3-methylpyridin-2-yl)-N-methylbenzamide | C14H13BrN2O | CID 71464118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

Application Note: Optimized Amide Coupling Conditions for N-(5-bromopyridin-3-yl)benzamide

Executive Summary

The synthesis of N-(5-bromopyridin-3-yl)benzamide presents a classic challenge in medicinal chemistry: forming an amide bond with a severely electron-deficient amine. The target substrate, 3-amino-5-bromopyridine, possesses low nucleophilicity due to the inductive electron-withdrawing effects of both the pyridine nitrogen and the bromine substituent.

This guide details two optimized protocols to overcome this kinetic barrier:

-

Method A (Acid Chloride Activation): A robust, scalable approach utilizing DMAP catalysis to generate a highly reactive

-acylpyridinium intermediate. -

Method B (T3P Coupling): A mild, high-yielding protocol using Propylphosphonic Anhydride (T3P) for cases where acid chlorides are unstable or unavailable.

Mechanistic Context & Challenge

Substrate Analysis

The primary obstacle is the poor nucleophilicity of 3-amino-5-bromopyridine .

-

Electronic Deactivation: The pyridine ring is inherently electron-deficient. The bromine atom at the 5-position exerts a strong inductive effect (-I), further reducing electron density at the exocyclic amino group.

-

pKa Considerations: While 3-aminopyridine has a pKa of ~6.0 (ring nitrogen), the pKa of the amino group itself is negligible. The effective nucleophilicity is significantly lower than that of aniline.

-

Competitive Binding: The pyridine ring nitrogen can act as a competitive base or nucleophile, potentially leading to

-acylation or catalyst inhibition.

The Solution: Nucleophilic Catalysis

Standard Schotten-Baumann conditions (biphasic aqueous/organic) often fail or suffer from hydrolysis of the acid chloride before coupling occurs. We must utilize anhydrous conditions and nucleophilic catalysis (specifically DMAP) to lower the activation energy of the attack.

Method A: Acid Chloride Route (Scalable & Robust)

This is the preferred method for multi-gram synthesis due to the low cost of reagents and ease of purification.

Reaction Scheme & Mechanism

The reaction relies on 4-Dimethylaminopyridine (DMAP) to act as a "acyl transfer agent."[1] DMAP attacks the benzoyl chloride to form a resonance-stabilized

Figure 1: DMAP-catalyzed acyl transfer mechanism overcoming low amine nucleophilicity.

Protocol A: Step-by-Step

Reagents:

-

3-Amino-5-bromopyridine (1.0 equiv)[2]

-

Benzoyl Chloride (1.2 equiv)

-

Pyridine (Solvent/Base) OR DCM + Et3N (3.0 equiv)

-

DMAP (0.1 equiv - Critical)

Procedure:

-

Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 3-amino-5-bromopyridine (1.0 equiv) and DMAP (0.1 equiv). Dissolve in anhydrous Pyridine (concentration ~0.2 M).

-

Note: If avoiding pyridine as solvent, use DCM and add Triethylamine (3.0 equiv).

-

-

Addition: Cool the solution to 0°C. Add Benzoyl Chloride (1.2 equiv) dropwise via syringe over 10 minutes.

-

Observation: A precipitate (pyridinium hydrochloride salts) may form immediately.

-

-

Reaction: Remove the ice bath and allow to warm to Room Temperature (20-25°C). Stir for 4–12 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The amine starting material is UV active and distinct from the amide product.

-

-

Workup:

-

Purification: Recrystallize from EtOH/Water or perform flash chromatography (0-40% EtOAc in Hexanes).

Method B: T3P Coupling (Mild & Selective)

Propylphosphonic Anhydride (T3P) is a cyclic anhydride that acts as a potent coupling agent with very low toxicity and high water solubility of its byproducts. It is ideal when using Benzoic Acid instead of the acid chloride.

Why T3P?

T3P is superior to HATU/EDC for weak amines because it drives the reaction through a highly reactive mixed anhydride intermediate while acting as its own scavenger during aqueous workup.

Figure 2: T3P coupling workflow optimized for electron-deficient amines.

Protocol B: Step-by-Step

Reagents:

-

3-Amino-5-bromopyridine (1.0 equiv)[2]

-

Benzoic Acid (1.1 equiv)

-

T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)

-

Pyridine or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

Procedure:

-

Dissolution: In a vial/flask, combine 3-amino-5-bromopyridine (1.0 equiv) and Benzoic Acid (1.1 equiv) in EtOAc (0.2 M).

-

Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

-

Note: Pyridine is preferred over DIPEA here as it minimizes steric bulk and can act as a nucleophilic catalyst synergistically.

-

-

Activation: Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Heat the mixture to 60–80°C .

-

Critical: Weak amines often require thermal energy to overcome the activation barrier, even with T3P. Stir for 12–24 hours.[5]

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with Water (x2), Sat. NaHCO3 (x2), and Brine.

-

Advantage:[4] T3P byproducts (propylphosphonic acid) are highly water-soluble, often eliminating the need for chromatography.

-

Comparative Analysis & Optimization Data

| Feature | Method A: Acid Chloride | Method B: T3P Coupling |

| Primary Utility | Large scale, simple substrates | Sensitive functional groups, "Green" chemistry |

| Reactivity | Very High (Exothermic) | Moderate (Requires Heat for weak amines) |

| Yield (Typical) | 65 - 85% | 60 - 80% |

| Purification | Extraction + Recrystallization/Column | Extraction (often sufficient) |

| Moisture Sensitivity | High (Requires dry solvents) | Low (Tolerates trace moisture) |

| Cost | Low | Moderate/High |

Troubleshooting Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Nucleophile too weak | Method A: Increase DMAP to 0.5 equiv or heat to reflux.Method B: Switch solvent to DMF and heat to 90°C. |

| Impurity: Bis-acylation | Ring Nitrogen acylation | Use stoichiometric base (exactly 1.0 equiv) or switch to Method B (T3P is more selective). |

| Hydrolysis of Chloride | Wet solvents (Method A) | Flame dry glassware; ensure Pyridine is distilled/dry. |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Patterson, J. W. (2017). Propylphosphonic Anhydride (T3P).[6][7][8] In Encyclopedia of Reagents for Organic Synthesis. Link

-

Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[9][10] Angewandte Chemie International Edition, 17(8), 569-583. Link

-

Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): An Expedient Reagent for Organic Synthesis.[6] Synthesis, 45(12), 1569-1601. Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. bachem.com [bachem.com]

- 8. lookchem.com [lookchem.com]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. researchgate.net [researchgate.net]

Application Note: Suzuki-Miyaura Cross-Coupling of N-(5-bromopyridin-3-yl)benzamide

Abstract & Strategic Overview

The Suzuki-Miyaura cross-coupling of N-(5-bromopyridin-3-yl)benzamide represents a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., p38 MAP kinase, Rho kinase) and GPCR ligands. This substrate presents a "dual-threat" challenge to standard palladium catalysis:

-

Catalyst Poisoning: The pyridine nitrogen lone pair is a potent

-donor capable of displacing phosphine ligands, leading to the formation of inactive bis(pyridine)palladium complexes. -

Amide Interference: The benzamide proton (

in polar aprotic media) can be deprotonated by strong bases, generating an amidate species that may sequester the catalyst or reduce solubility.

This guide provides a validated protocol that circumvents these issues using sterically demanding, electron-rich phosphine ligands (Buchwald-type) or robust bidentate ligands to maintain the active catalytic cycle.

Retrosynthetic & Mechanistic Analysis

The Substrate Challenge

The 3,5-disubstituted pyridine scaffold is electron-deficient.[1] While this facilitates oxidative addition compared to electron-rich aryls, the meta-positioning of the bromine relative to the pyridine nitrogen means the bond is not as activated as 2- or 4-halopyridines.

Critical Failure Mode: The "Pyridine Arrest."

In standard protocols (e.g., Pd(PPh

Mechanistic Pathway & Poisoning (Visualization)

Figure 1: Catalytic cycle illustrating the competitive inhibition (poisoning) by the pyridine substrate.

Optimization Matrix: Condition Screening

Do not rely on a single set of conditions. Use this matrix to select the system best suited for your specific coupling partner (boronic acid/ester).

| Parameter | System A (Robust/Standard) | System B (Challenging/Steric) | System C (Base Sensitive) |

| Target | Simple Aryl Boronic Acids | Heteroaryl / Ortho-subst. Boronates | Base-labile substrates |

| Catalyst | Pd(dppf)Cl | XPhos Pd G2 (or G3/G4) | Pd(Amphos)Cl |

| Ligand | dppf (Bidentate prevents N-binding) | XPhos (Bulky, electron-rich) | Amphos |

| Loading | 2.0 - 5.0 mol% | 0.5 - 2.0 mol% | 1.0 - 3.0 mol% |

| Base | K | K | CsF (2.0 equiv) |

| Solvent | 1,4-Dioxane / H | THF / H | Toluene / Water (10:1) |

| Temp | 80 - 90 °C | 40 - 60 °C | 80 °C |

| Notes | Workhorse condition. Cheap. | High turnover. Overcomes poisoning. | Prevents amide hydrolysis. |

Detailed Experimental Protocol

Protocol: Coupling with XPhos Pd G2 (System B)

Recommended for high-value synthesis where yield and purity are paramount.

Materials:

-

Substrate: N-(5-bromopyridin-3-yl)benzamide (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (1.0 – 2.0 mol%)

-

Base: Potassium Phosphate Tribasic (

), finely ground (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed) and Deionized Water (degassed).

Step-by-Step Workflow:

-

Preparation of Solids (In Air):

-

To a reaction vial equipped with a magnetic stir bar, add the N-(5-bromopyridin-3-yl)benzamide (1.0 equiv), Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Note: If using a boronic ester, increase equivalents to 1.5–2.0 due to slower transmetallation.

-

-

Catalyst Addition:

-

Add XPhos Pd G2 (0.02 equiv).

-

Critical: If using a glovebox, add solids there. If on a benchtop, cap the vial immediately and purge with Nitrogen/Argon for 5 minutes.

-

-

Solvent Introduction:

-

Add 1,4-Dioxane and Water (ratio 4:1 or 10:1) via syringe through the septum.

-

Concentration: Target a reaction concentration of 0.1 M to 0.2 M with respect to the bromide.

-